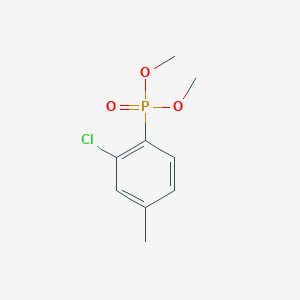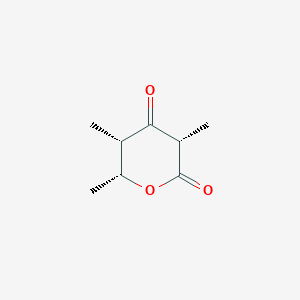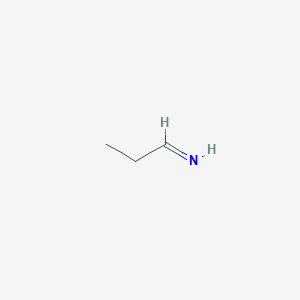
Propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-1-imine, also known as propylimine, is an organic compound with the molecular formula C3H7N. It belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is a derivative of propanal, where the oxygen atom of the carbonyl group is replaced by a nitrogen atom. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-1-imine can be synthesized through the condensation reaction between propanal and ammonia or a primary amine. The reaction typically involves the following steps:
Addition of Amine: A primary amine (e.g., ammonia) is added to propanal.
Formation of Intermediate: The amine attacks the carbonyl carbon of propanal, forming a hemiaminal intermediate.
Dehydration: The intermediate undergoes dehydration, resulting in the formation of this compound.
The reaction is often catalyzed by an acid to increase the reaction rate and yield .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of propanal and ammonia in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the this compound.
Análisis De Reacciones Químicas
Types of Reactions
Propan-1-imine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form propylamine.
Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Propanoic acid, aldehydes, or ketones.
Reduction: Propylamine.
Substitution: Various substituted imines or amines.
Aplicaciones Científicas De Investigación
Propan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of propan-1-imine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The imine group (C=N) can react with nucleophiles such as amino acids, proteins, and enzymes, leading to the formation of stable adducts. This reactivity is utilized in various biochemical assays and drug development processes .
Comparación Con Compuestos Similares
Propan-1-imine can be compared with other imines and related compounds:
Propan-1-amine: Unlike this compound, propan-1-amine contains a primary amine group (NH2) instead of an imine group (C=N). It is more basic and less reactive towards nucleophiles.
Propanal: Propanal is an aldehyde with a carbonyl group (C=O) instead of an imine group. It is more reactive towards nucleophilic addition reactions.
Oximes and Hydrazones: These compounds are formed by the reaction of aldehydes or ketones with hydroxylamine (NH2OH) or hydrazine (NH2NH2), respectively.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable adducts with nucleophiles make it valuable in various scientific research and industrial processes.
Propiedades
Número CAS |
4753-69-9 |
|---|---|
Fórmula molecular |
C3H7N |
Peso molecular |
57.09 g/mol |
Nombre IUPAC |
propan-1-imine |
InChI |
InChI=1S/C3H7N/c1-2-3-4/h3-4H,2H2,1H3 |
Clave InChI |
WJKYOQDIQYJXSD-UHFFFAOYSA-N |
SMILES canónico |
CCC=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)

![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
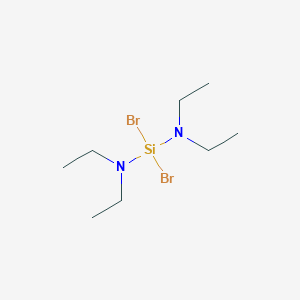
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
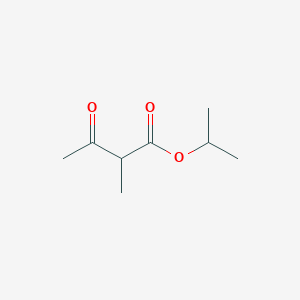

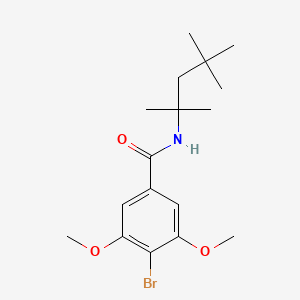
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)

